3,3-dimethoxytetrahydro-4H-pyran-4-one
Overview
Description
3,3-Dimethoxytetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H14O3. It is a derivative of tetrahydropyran, featuring two methoxy groups attached to the third carbon atom of the tetrahydropyran ring. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethoxytetrahydro-4H-pyran-4-one can be synthesized through the reaction of tetrahydro-4H-pyran-4-one with methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dimethoxy derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxytetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted tetrahydropyran derivatives .
Scientific Research Applications
3,3-Dimethoxytetrahydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols, allowing for selective reactions on other functional groups without interference.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which 3,3-dimethoxytetrahydro-4H-pyran-4-one exerts its effects involves the formation of stable intermediates during chemical reactions. The methoxy groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These properties make it an effective protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: This compound lacks the methoxy groups and is less effective as a protecting group.
4,4-Dimethoxytetrahydro-4H-pyran: Similar in structure but with methoxy groups on the fourth carbon, offering different reactivity and applications.
Uniqueness
3,3-Dimethoxytetrahydro-4H-pyran-4-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These characteristics make it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
IUPAC Name |
3,3-dimethoxyoxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBWFWYBQAHQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COCCC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.